![molecular formula C20H17ClO2S B2726025 2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol CAS No. 251307-41-2](/img/structure/B2726025.png)
2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol, often referred to as "2-CPSE" is an organic compound that is widely used in scientific research. It is a versatile compound, used in a variety of applications, and has been studied extensively.
Scientific Research Applications
Renewable Energy Source Potential
Research indicates that substances like 2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol could be explored for their efficiency in bioconversion processes aimed at producing ethanol, a renewable energy source. The study by Swati et al. (2013) delves into how lignocellulosic materials, potentially including compounds with similar structural characteristics, can be converted into ethanol through processes like hydrolysis, saccharification, and fermentation. This aligns with the global push towards utilizing renewable resources for energy production, showcasing the compound's relevance in sustainable energy research (Swati, Haldar, Ganguly, & Chatterjee, 2013).
Environmental Impact and Toxicity
The environmental implications of chlorophenyl compounds, closely related to the chemical structure of 2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol, have been a subject of extensive review. Krijgsheld & Gen (1986) evaluated the effects of chlorophenols on aquatic environments, providing insights into the moderate toxicity these compounds may exhibit towards mammalian and aquatic life. This research underscores the importance of understanding the environmental footprint of such chemicals, especially their persistence and bioaccumulation potential, which are critical factors in assessing their safety for widespread use (Krijgsheld & Gen, 1986).
Solvent Applications and Chemical Interactions
A study by Kiefer, Noack, & Kirchner (2011) on the hydrogen bonding in mixtures involving dimethyl sulfoxide (DMSO) highlights the importance of understanding the solvent properties and chemical interactions of substances like 2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol. The review elaborates on how such compounds, due to their structural features, can interact with cosolvent molecules, affecting their dissolution properties and macroscopic solution behavior. This research is pivotal for industries and scientific fields where the solvent behavior of complex chemicals plays a crucial role in processes or product development (Kiefer, Noack, & Kirchner, 2011).
Occupational Health and Safety
Ruder (2006) provides a comprehensive review of the health effects associated with occupational exposure to chlorinated solvents, offering insights that could be relevant for managing the safe use of 2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol in industrial settings. This study emphasizes the need for understanding the toxicological profile, exposure pathways, and potential health risks of chlorinated compounds to ensure worker safety and compliance with environmental health standards (Ruder, 2006).
properties
IUPAC Name |
2-(4-chlorophenyl)sulfinyl-1,1-diphenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO2S/c21-18-11-13-19(14-12-18)24(23)15-20(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,22H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLYXXRZYGHQDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

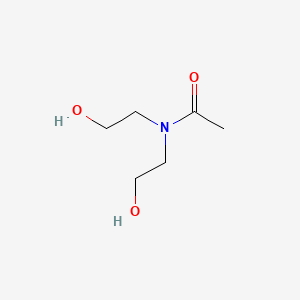
![N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/no-structure.png)
![3,4-dimethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2725949.png)
![1,1-Difluoro-5-oxa-6-azaspiro[2.4]heptane hydrochloride](/img/structure/B2725951.png)
![(Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)furan-2-carboxamide](/img/structure/B2725952.png)
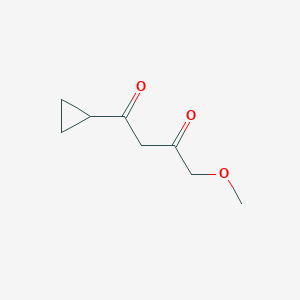
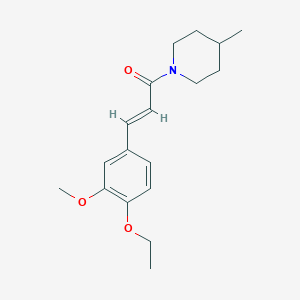
![3-(1H-tetrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2725956.png)
![5-[2-(2-Methylpropyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2725957.png)
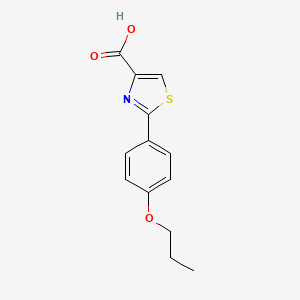

![Methyl 6-benzyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2725962.png)
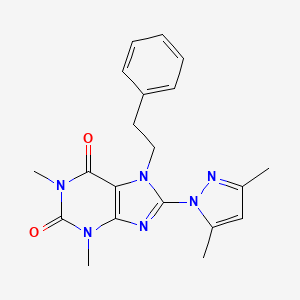
![7-chloro-4-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2725965.png)